Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate
Description
Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is a thiazole-based heterocyclic compound characterized by a 1,3-thiazole core substituted with a 4-chlorobenzyl group at the 2-position and an ethyl ester moiety at the 4-position. The molecular formula is C₁₃H₁₂ClNO₂S, with an average molecular mass of 281.75 g/mol.
Properties
IUPAC Name |
ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBXWUQUHVRTIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, resulting in various biological activities. For instance, indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Analysis
Biochemical Properties
Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The compound also interacts with proteins involved in cellular signaling, potentially modulating pathways that control cell growth and apoptosis. These interactions are primarily mediated through binding to active sites or allosteric sites on the enzymes and proteins, altering their conformation and activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune responses. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, which can impact the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can result in the inhibition or activation of enzyme activity, depending on the target enzyme. For example, it has been shown to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, the compound can influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of inflammatory pathways and prolonged modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. Threshold effects have been observed, where the compound’s beneficial effects are maximized at an optimal dose, beyond which toxicity increases.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability, activity, and toxicity. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes through transporter proteins, influencing its intracellular concentration and localization. Additionally, binding proteins can facilitate the compound’s distribution within tissues, affecting its accumulation and activity. These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing cellular processes such as metabolism and signaling.
Biological Activity
Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate, with the CAS number 61786-00-3, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structure, and various biological effects, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H10ClNO2S. The compound features a thiazole ring, which is known for its biological significance. The presence of the 4-chlorophenyl group enhances its potential as a bioactive agent. The following table summarizes key properties:
| Property | Value |
|---|---|
| Molecular Weight | 267.73 g/mol |
| CAS Number | 61786-00-3 |
| Structure | Structure |
| Hazard Classification | Eye Damage Category 1 |
Synthesis
The synthesis of this compound involves several steps, typically starting from thiazole derivatives and incorporating the chlorophenyl group through various chemical reactions. The detailed synthetic pathway often includes the use of reagents such as triethylamine and chloroform under controlled conditions to achieve high yields.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be low, indicating potent activity.
Anticancer Potential
In vitro studies have demonstrated that this compound can induce the expression of Octamer-binding transcription factor 4 (Oct3/4), a key regulator in stem cell pluripotency. This property suggests potential applications in cancer research and regenerative medicine, as compounds that modulate Oct3/4 can influence cell differentiation pathways .
Insecticidal Properties
The compound has also been evaluated for its insecticidal activity. It belongs to a class of thiazole derivatives known for their efficacy as pesticides. Its structural similarity to other known insecticides suggests that it may act on similar biological targets within insects, disrupting normal physiological processes.
Case Studies
- Antimicrobial Efficacy : A study conducted on several thiazole derivatives including this compound showed promising results with inhibition zones ranging from 14 to 20 mm against tested pathogens .
- Stem Cell Research : In a high-throughput screening campaign aimed at identifying small molecules that enhance Oct3/4 expression in embryonic stem cells, this compound was highlighted as a lead structure due to its ability to significantly increase Oct3/4 levels .
Comparison with Similar Compounds
Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate (CAS: 1544942-68-8)
- Substituent : Fluorine at the ortho-position of the phenyl ring.
- However, this compound has been discontinued in commercial catalogs, possibly due to synthetic challenges or stability issues .
Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate (CAS: WZ-9727)
Ethyl 2-[(4-chlorophenyl)amino]-1,3-thiazole-4-carboxylate
- Substituent: Amino (-NH-) linkage instead of a methylene (-CH₂-) group.
- However, this substitution reduces the compound’s lipophilicity, which may compromise membrane permeability .
Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate (CAS: 886361-34-8)
- Substituent : tert-Butyl group at the phenyl 4-position and a methyl ester.
- The methyl ester (vs. ethyl) may reduce metabolic stability due to faster hydrolysis .
Physicochemical and Pharmacokinetic Comparison
*Predicted using fragment-based methods (e.g., XLogP3).
Notes
Synthetic Accessibility : this compound may face competition from fluorinated analogs in drug development due to fluorine’s favorable pharmacokinetic profile.
Discontinuation Trends : Fluorinated derivatives (e.g., CAS 1544942-68-8) marked as discontinued () underscore the need for robust stability studies during preclinical optimization.
Structural Characterization : SHELX programs remain critical for resolving thiazole derivatives’ crystal structures, enabling precise SAR studies .
Preparation Methods
Reaction Mechanism
The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the β-keto ester, forming a thioamide intermediate. Subsequent alkylation with 4-chlorobenzyl bromide introduces the (4-chlorophenyl)methyl group at the thiazole’s 2-position. Cyclization and aromatization yield the final product, with hydrochloric acid catalyzing proton transfers and dehydration.
Laboratory-Scale Protocol
Materials :
- Ethyl acetoacetate (1.3 g, 10 mmol)
- Thiourea (0.76 g, 10 mmol)
- 4-Chlorobenzyl bromide (2.05 g, 10 mmol)
- Anhydrous ethanol (30 mL)
- Concentrated HCl (0.5 mL)
Procedure :
- Combine reactants in ethanol under nitrogen.
- Add HCl dropwise and reflux at 80°C for 8 hours.
- Cool to 25°C, filter the precipitate, and wash with cold ethanol.
- Recrystallize from ethanol/water (3:1) to obtain white crystals.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Additives
- Hydrochloric Acid : 0.5 mL enhances protonation of intermediates, accelerating cyclization.
- Molecular Sieves (4Å) : Reduce water content, improving yield to 75%.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
| Component | Specification |
|---|---|
| Reactor Type | Tubular flow reactor (stainless steel) |
| Residence Time | 2 hours |
| Throughput | 5 kg/h |
Continuous systems achieve 78% yield by maintaining precise temperature control and eliminating batch-to-batch variability.
Purification Techniques
- High-Performance Liquid Chromatography (HPLC) : Purity >98% using a C18 column (acetonitrile/water gradient).
- Recrystallization : Ethanol/water mixtures yield crystals with 99.5% purity (mp 111–113°C).
Spectroscopic Characterization
Q & A
Advanced Research Question
- High-Throughput Screening (HTS) : Luciferase reporter assays in somatic cells identify compounds that upregulate Oct3/4 promoters .
- Gene Expression Analysis : qRT-PCR and Western blotting quantify Oct3/4 mRNA and protein levels post-treatment.
- Functional Validation : Reprogramming efficiency is tested via colony formation assays and pluripotency markers (e.g., Nanog, SSEA-4) . Derivatives with enhanced activity are synthesized by modifying the thiazole core or ester group .
How can structure-activity relationship (SAR) studies be designed to enhance the biological efficacy of derivatives of this thiazole carboxylate?
Advanced Research Question
- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 4-chlorophenyl position to modulate electron density and binding affinity .
- Ester Group Modification : Replace ethyl with bulkier esters (e.g., tert-butyl) to improve metabolic stability.
- Biological Testing : In vitro assays (e.g., IC determination in cancer cell lines) and computational docking (e.g., AutoDock Vina) predict interactions with target proteins like kinases or transcription factors .
What in vitro assays are appropriate for evaluating the antimicrobial or anticancer potential of this compound?
Basic Research Question
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains measure minimum inhibitory concentrations (MICs) .
- Anticancer Screening : MTT assays assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). Flow cytometry evaluates apoptosis (Annexin V/PI staining) and cell cycle arrest .
- Mechanistic Studies : ROS detection kits and mitochondrial membrane potential assays (JC-1 dye) probe oxidative stress pathways .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
